molecular formula C7H12N2O3 B14039809 4-Ethyl-5-nitropiperidin-2-one

4-Ethyl-5-nitropiperidin-2-one

Cat. No.: B14039809
M. Wt: 172.18 g/mol
InChI Key: FBINXKGEZALEAC-UHFFFAOYSA-N
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Description

4-Ethyl-5-nitropiperidin-2-one is a heterocyclic organic compound with the molecular formula C7H12N2O3. It belongs to the class of piperidinones, which are six-membered rings containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-nitropiperidin-2-one typically involves the nitration of 4-ethylpiperidin-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration and decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and flow rates are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-nitropiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-Ethyl-5-aminopiperidin-2-one.

    Substitution: Various substituted piperidinones depending on the nucleophile used.

    Oxidation: Corresponding nitro oxides

Scientific Research Applications

4-Ethyl-5-nitropiperidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Ethyl-5-nitropiperidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile chemical modifications and a wide range of scientific research applications .

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

4-ethyl-5-nitropiperidin-2-one

InChI

InChI=1S/C7H12N2O3/c1-2-5-3-7(10)8-4-6(5)9(11)12/h5-6H,2-4H2,1H3,(H,8,10)

InChI Key

FBINXKGEZALEAC-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(=O)NCC1[N+](=O)[O-]

Origin of Product

United States

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